molecular formula C12H22O2 B14357320 2,4-Diethyl-3-hydroxyoct-4-enal CAS No. 91156-42-2

2,4-Diethyl-3-hydroxyoct-4-enal

Cat. No.: B14357320
CAS No.: 91156-42-2
M. Wt: 198.30 g/mol
InChI Key: JMWCHBKZEQYXOL-UHFFFAOYSA-N
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Description

2,4-Diethyl-3-hydroxyoct-4-enal is an organic compound characterized by its unique structure, which includes a hydroxyl group, an aldehyde group, and a double bond within an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-3-hydroxyoct-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,4-diethylhexanal and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-3-hydroxyoct-4-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: 2,4-Diethyl-3-oxooct-4-enal or 2,4-Diethyl-3-carboxyoct-4-enal.

    Reduction: 2,4-Diethyl-3-hydroxyoctanol.

    Substitution: 2,4-Diethyl-3-chlorooct-4-enal or 2,4-Diethyl-3-bromooct-4-enal.

Scientific Research Applications

2,4-Diethyl-3-hydroxyoct-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diethyl-3-hydroxyoct-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diethyl-3-hydroxyhex-4-enal
  • 2,4-Diethyl-3-hydroxydec-4-enal
  • 2,4-Diethyl-3-hydroxyhept-4-enal

Uniqueness

2,4-Diethyl-3-hydroxyoct-4-enal is unique due to its specific chain length and the presence of both hydroxyl and aldehyde functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

91156-42-2

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,4-diethyl-3-hydroxyoct-4-enal

InChI

InChI=1S/C12H22O2/c1-4-7-8-10(5-2)12(14)11(6-3)9-13/h8-9,11-12,14H,4-7H2,1-3H3

InChI Key

JMWCHBKZEQYXOL-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)C(C(CC)C=O)O

Origin of Product

United States

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